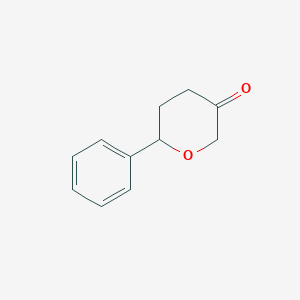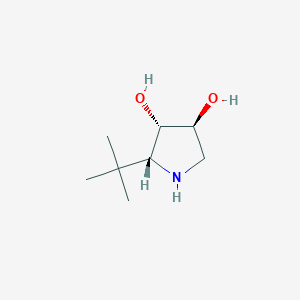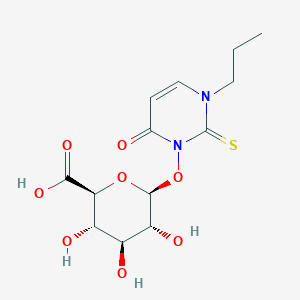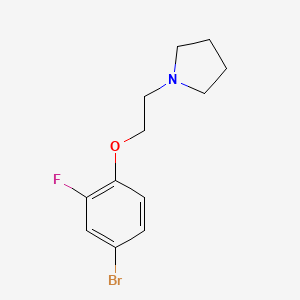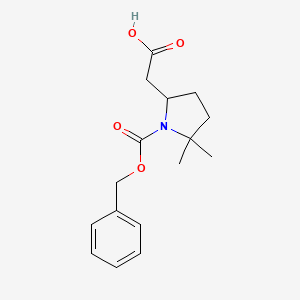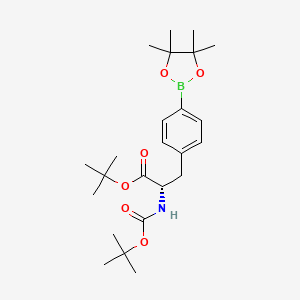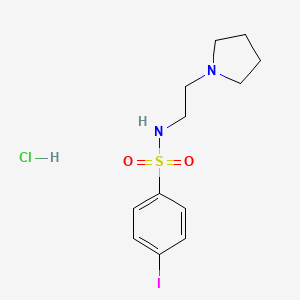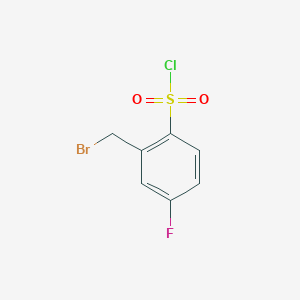
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that features a bromomethyl group, a fluorine atom, and a sulphonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves the bromination of 4-fluorobenzenesulphonyl chloride. This can be achieved through the reaction of 4-fluorobenzenesulphonyl chloride with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often require careful control of temperature and the use of solvents like dichloromethane to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and amines.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: Products include sulfonamides and thiols.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulphonyl chloride group can also participate in reactions, leading to the formation of sulfonamide or thiol derivatives. These reactions often involve the formation of intermediates, such as carbocations or sulfonate esters, which then undergo further transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Iodomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, making it a versatile intermediate in organic synthesis. The fluorine atom also influences the compound’s electronic properties, affecting its reactivity and stability.
Propiedades
Fórmula molecular |
C7H5BrClFO2S |
|---|---|
Peso molecular |
287.53 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3H,4H2 |
Clave InChI |
HMXKAEULKSUCQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CBr)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



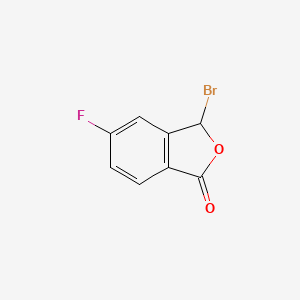
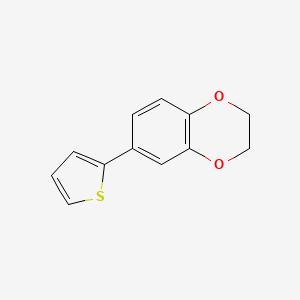
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
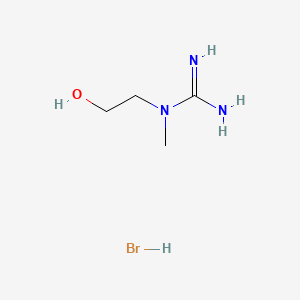
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
